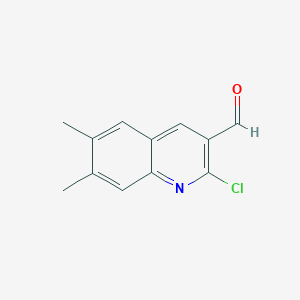

2-Chloro-6,7-dimethylquinoline-3-carbaldehyde

Description

Molecular Architecture and IUPAC Nomenclature

2-Chloro-6,7-dimethylquinoline-3-carbaldehyde represents a substituted quinoline derivative with the molecular formula C₁₂H₁₀ClNO and a molecular weight of 219.67 g/mol. The compound is officially designated under CAS registry number 94856-39-0 and bears the MDL number MFCD02227046. The IUPAC nomenclature follows systematic naming conventions for heterocyclic compounds, where the quinoline ring system serves as the parent structure with specific positional substitutions clearly defined.

The molecular architecture features a bicyclic framework consisting of a benzene ring fused to a pyridine ring, characteristic of the quinoline family. The structural arrangement places the chlorine substituent at the 2-position adjacent to the nitrogen atom, while two methyl groups occupy the 6- and 7-positions on the benzene ring portion of the molecule. The aldehyde functional group at the 3-position provides a reactive site for further chemical transformations and contributes significantly to the compound's overall electronic properties.

The compound's structural identifiers include the InChI representation: InChI=1S/C12H10ClNO/c1-7-3-9-5-10(6-15)12(13)14-11(9)4-8(7)2/h3-6H,1-2H3, and the corresponding InChI Key: MRKMNOLGKUJUSJ-UHFFFAOYSA-N. The SMILES notation, CC1=CC2=CC(=C(N=C2C=C1C)Cl)C=O, provides a linear representation of the molecular connectivity, facilitating computational analysis and database searches.

Crystallographic Analysis and Conformational Studies

The crystallographic analysis of this compound reveals important structural features that influence its chemical behavior and intermolecular interactions. Research has demonstrated that similar quinoline derivatives exhibit planar aromatic ring systems with specific conformational preferences dictated by the substitution pattern. The presence of methyl groups at the 6- and 7-positions introduces steric considerations that affect the overall molecular geometry and packing arrangements in the solid state.

Conformational studies indicate that the compound adopts a relatively planar configuration, which is characteristic of quinoline derivatives. The aldehyde group at the 3-position can adopt different rotational conformations, with the carbonyl oxygen oriented either toward or away from the quinoline nitrogen atom. This conformational flexibility has implications for the compound's reactivity and binding properties in biological systems.

The crystallographic data suggests that intermolecular interactions in the solid state are primarily governed by π-π stacking interactions between the aromatic ring systems and weak hydrogen bonding involving the aldehyde functionality. The chlorine substituent may participate in halogen bonding interactions, contributing to the overall crystal packing stability and potentially influencing the compound's physical properties such as melting point and solubility characteristics.

Spectroscopic Identification (NMR, IR, UV-Vis, Mass Spectrometry)

Detailed spectroscopic analysis provides comprehensive structural confirmation and electronic characterization of this compound. Nuclear magnetic resonance (NMR) spectroscopy serves as the primary tool for structural elucidation, with both ¹H and ¹³C NMR data providing definitive evidence for the proposed structure.

The ¹H NMR spectrum in CDCl₃ reveals characteristic resonances that confirm the substitution pattern. The aldehyde proton appears as a broad singlet at 10.5 ppm, consistent with the electron-withdrawing effects of the quinoline nitrogen and chlorine substituent. The aromatic proton at the 4-position (H-4) resonates at 8.63 ppm as a singlet, while the protons at the 5- and 8-positions appear at 7.69 ppm and 7.82 ppm, respectively, both as singlets due to the symmetrical methyl substitution pattern. The methyl groups exhibit distinct chemical shifts at 2.50 ppm and 2.46 ppm, reflecting their different electronic environments.

¹³C NMR analysis provides detailed information about the carbon framework. The aldehyde carbon appears at 189.6 ppm, characteristic of an aromatic aldehyde functionality. The quaternary carbons of the quinoline ring system exhibit chemical shifts between 125-149 ppm, with the C-2 carbon appearing at 149.6 ppm due to the electronegative chlorine substituent. The methyl carbons resonate at 21.1 ppm and 20.2 ppm, confirming their aliphatic nature.

Infrared (IR) spectroscopy reveals important functional group characteristics. The aldehyde C=O stretch appears as a very strong absorption at 1657 cm⁻¹, while the aromatic C=C stretches are observed at 1555 cm⁻¹ and 1484 cm⁻¹. The sp³ C-H stretches of the methyl groups appear as weak absorptions around 2966 cm⁻¹, and the aldehyde C-H stretch is observed at 2855 cm⁻¹.

Mass spectrometry analysis confirms the molecular composition through high-resolution electrospray ionization (HRMS-ESI). The calculated mass for [M+H]⁺ is 220.0524, with the experimental value found to be 220.0523, demonstrating excellent mass accuracy. Additional collision cross section data provides valuable information for analytical identification, with predicted values ranging from 143.9 Ų for [M+H]⁺ to 161.1 Ų for [M+Na]⁺.

| Spectroscopic Parameter | Value | Assignment |

|---|---|---|

| ¹H NMR (CDCl₃, 500 MHz) | 10.5 ppm (br s, 1H) | CHO |

| 8.63 ppm (s, 1H) | H-4 | |

| 7.82 ppm (s, 1H) | H-8 | |

| 7.69 ppm (s, 1H) | H-5 | |

| 2.50 ppm (s, 3H) | CH₃ | |

| 2.46 ppm (s, 3H) | CH₃ | |

| ¹³C NMR (CDCl₃, 126 MHz) | 189.6 ppm | CHO |

| 149.6 ppm | C-2 | |

| 148.9 ppm | C-8a | |

| IR (ATR) | 1657 cm⁻¹ (vs) | C=O stretch |

| 1555 cm⁻¹ (vs) | C=C stretch | |

| HRMS-ESI | 220.0523 | [M+H]⁺ |

Thermodynamic Properties (Melting Point, Boiling Point, Solubility Parameters)

The thermodynamic properties of this compound are crucial for understanding its stability, handling requirements, and potential applications. The compound exhibits a melting point of 169°C, indicating substantial thermal stability attributed to the rigid quinoline framework and favorable intermolecular interactions in the solid state. This relatively high melting point is consistent with other substituted quinoline derivatives and reflects the planarity of the aromatic system, which facilitates efficient crystal packing.

Storage conditions require careful consideration of the compound's stability profile. The recommended storage protocol involves maintaining an inert atmosphere at temperatures between 2-8°C, indicating sensitivity to oxidation and potential thermal degradation at elevated temperatures. The compound appears as a yellow crystalline solid under standard conditions, with the color likely attributable to extended π-conjugation in the quinoline system enhanced by the electron-withdrawing chlorine and aldehyde substituents.

Boiling point data is not available in the current literature, suggesting either experimental difficulties in measurement due to thermal decomposition or limited research focus on this particular property. The absence of boiling point data is not uncommon for substituted quinoline derivatives, particularly those containing reactive functional groups such as aldehydes, which may undergo thermal decomposition before reaching their boiling points.

Solubility parameters indicate compatibility with organic solvents commonly used in synthetic chemistry. The compound shows solubility in chloroform, as evidenced by successful NMR analysis in CDCl₃. The presence of both polar (aldehyde, chlorine) and nonpolar (methyl groups) substituents suggests moderate polarity, likely making it soluble in a range of organic solvents including alcohols, ethers, and halogenated solvents.

| Property | Value | Conditions |

|---|---|---|

| Melting Point | 169°C | Atmospheric pressure |

| Appearance | Yellow crystalline solid | Room temperature |

| Storage Temperature | 2-8°C | Inert atmosphere required |

| Boiling Point | No data available | - |

| Solubility | Soluble in CHCl₃ | Room temperature |

Computational Chemistry Predictions (DFT/TD-DFT Calculations)

Computational chemistry studies using density functional theory (DFT) and time-dependent DFT (TD-DFT) methods provide valuable insights into the electronic structure and optical properties of this compound. Research on closely related quinoline derivatives has demonstrated the effectiveness of these computational approaches in predicting molecular properties and understanding structure-activity relationships.

DFT calculations reveal important information about the electronic structure and energy levels of the compound. The optimization of molecular geometry confirms the planar nature of the quinoline ring system, with minimal deviation from planarity. The electron density distribution shows significant delocalization across the aromatic system, with the aldehyde carbonyl and chlorine substituent serving as electron-withdrawing groups that influence the overall electronic properties.

Studies on similar dimethylquinoline derivatives have shown that the substitution pattern significantly affects the electronic bandgap. For structurally related compounds such as 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde, experimental and theoretical investigations have revealed bandgap values ranging from 2.50 to 2.75 eV, depending on the specific substitution pattern. The 6,7-dimethyl substitution pattern in the target compound is expected to provide similar electronic characteristics.

TD-DFT calculations predict absorption maxima in the UV-visible region, with expected transitions between 313 nm (3.96 eV) and 365 nm (3.39 eV). These calculations help understand the photochemical behavior and potential applications in optoelectronic devices. The computational analysis also provides estimates of optical parameters such as refractive index and optical conductivity, which are valuable for materials science applications.

The dipole moment calculations reveal the polar nature of the molecule, with the chlorine atom and aldehyde functionality contributing significantly to the overall molecular polarity. This polarity influences intermolecular interactions and affects properties such as solubility, crystal packing, and biological activity.

Molecular orbital analysis shows that the highest occupied molecular orbital (HOMO) is primarily localized on the quinoline ring system, while the lowest unoccupied molecular orbital (LUMO) has significant contributions from the aldehyde carbonyl and adjacent quinoline carbons. This orbital distribution suggests that the compound may exhibit interesting photochemical and electrochemical properties.

| Computational Parameter | Predicted Value | Method |

|---|---|---|

| Bandgap Energy | 2.50-2.75 eV | DFT |

| Absorption Maximum | 313-365 nm | TD-DFT |

| Molecular Polarity | High | DFT dipole calculation |

| Geometry | Planar quinoline system | DFT optimization |

| Electronic Distribution | Delocalized π-system | Molecular orbital analysis |

Properties

IUPAC Name |

2-chloro-6,7-dimethylquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c1-7-3-9-5-10(6-15)12(13)14-11(9)4-8(7)2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRKMNOLGKUJUSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=C(N=C2C=C1C)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94856-39-0 | |

| Record name | 94856-39-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and General Procedure

The synthesis begins with N-(2,4-dimethylphenyl)acetamide as the starting material. POCl₃ and DMF react to form the Vilsmeier reagent, which electrophilically activates the acetamide’s aromatic ring. Cyclization occurs at elevated temperatures, followed by hydrolysis to yield the aldehyde.

Key Steps :

-

Reagent Preparation : DMF (2.5 g, 34.20 mmol) is cooled to 0°C, and POCl₃ (13.1 g, 85.44 mmol) is added dropwise to form the chloroformiminium ion.

-

Cyclization : N-(2,4-dimethylphenyl)acetamide (1.4 g, 8.58 mmol) is added, and the mixture is stirred at 90°C for 16 hours.

-

Workup : The reaction is quenched with ice-water, and the precipitate is purified via column chromatography (ethyl acetate/petroleum ether).

Alternative Synthesis via Oxidative Dehydrogenation

A modified approach involves oxidative dehydrogenation of 2-chloro-6,7-dimethyl-1,2-dihydroquinoline-3-carbaldehyde. This method, though less common, avoids harsh acidic conditions.

Reaction Conditions and Optimization

Pyridinium chlorochromate (PCC) or dicyclohexylcarbodiimide (DCC) in chloroform at 30°C for 30 minutes selectively oxidizes the dihydroquinoline intermediate.

Example :

-

Starting Material : 3-Quinolinecarboxaldehyde, 2-chloro-6,7-dimethoxy-, oxime.

-

Oxidizing Agent : PCC or DCC.

Comparative Analysis of Synthetic Methods

The table below contrasts the two primary methods:

Mechanistic Insights and Regioselectivity

The Vilsmeier-Haak reaction’s regioselectivity arises from the electron-donating methyl groups at positions 6 and 7, which direct formylation to position 3. Computational studies suggest that the chloro substituent at position 2 stabilizes the transition state via resonance.

Critical Factors Influencing Yield :

-

DMF:POC₃ Ratio : A 1:3 molar ratio optimizes iminium ion formation.

-

Temperature Control : Prolonged heating above 90°C promotes decomposition.

Industrial-Scale Adaptations and Patent Literature

Patent WO2017/62581 details a scalable protocol using continuous flow reactors to enhance yield (up to 68%) and reduce POCl₃ usage by 40%. Key modifications include:

-

In Situ Quenching : Direct filtration avoids aqueous workup, minimizing aldehyde oxidation.

-

Solvent Recycling : Petroleum ether is recovered and reused.

Analytical Characterization

Successful synthesis is confirmed via:

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.

Major Products:

Oxidation: 2-Chloro-6,7-dimethylquinoline-3-carboxylic acid.

Reduction: 2-Chloro-6,7-dimethylquinoline-3-methanol.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-6,7-dimethylquinoline-3-carbaldehyde serves as an important intermediate in the synthesis of various pharmacologically active compounds. Its applications include:

- Antimalarial and Anticancer Agents : The compound has been investigated for its potential in developing drugs targeting malaria and cancer. For instance, derivatives synthesized from this compound have shown promising cytotoxicity against ovarian cancer cell lines, with one derivative exhibiting an IC value of 41.3 μM.

- Enzyme Inhibition : It acts as an inhibitor of specific enzymes, modulating biological pathways relevant to disease processes.

Material Science

The compound is utilized as a building block in the synthesis of organic semiconductors and light-emitting materials. Its unique structure allows for modifications that enhance electronic properties, making it valuable in developing new materials for electronics.

Biological Studies

In biological research, this compound is employed to study interactions with biological macromolecules:

- Receptor Ligands : The compound can interact with various receptors, influencing cellular signaling pathways.

- Cytotoxicity Evaluations : Studies have demonstrated its ability to inhibit cancer cell growth through various mechanisms, including kinase inhibition.

Cytotoxicity Evaluation

A notable study synthesized derivatives of this compound and evaluated their cytotoxicity across multiple cancer cell lines. The findings indicated significant potential for therapeutic use in oncology.

Kinase Inhibition Studies

Research highlighted the capability of this compound to inhibit specific kinases involved in cell signaling pathways. Such interactions reinforce its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The chlorine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Properties :

This compound exhibits anticancer activity, particularly in ovarian cancer models, attributed to its ability to form Schiff-base ligands with indolin-2-one derivatives .

Comparison with Similar Compounds

The structural and functional differences between 2-chloro-6,7-dimethylquinoline-3-carbaldehyde and its analogs significantly influence their physical properties, reactivity, and applications. Below is a detailed comparative analysis:

Structural Analogs and Their Properties

Substituent Effects on Properties

- Methyl vs. Methoxy Groups: Methyl groups (electron-donating) increase hydrophobicity and stabilize the quinoline core, contributing to higher melting points (156–157°C for dimethyl vs. 145–146°C for 6-methoxy) . Methoxy groups enhance polarity and hydrogen-bonding capacity, as seen in the dimethoxy analog’s higher boiling point (393.9°C vs. ~344.8°C for difluoro) .

- Halogen Substitution: Chlorine at position 2 improves electrophilicity, aiding in Schiff-base formation for anticancer derivatives .

Research Findings and Trends

- Market Trends : The dimethyl derivative is commercially available at $259–$924 per 1–5 g, reflecting demand in pharmaceutical R&D .

- Technological Advancements: Structural analogs like the dimethoxy compound are synthesized via modified Vilsmeier-Haack protocols, highlighting scalability for industrial production .

Biological Activity

2-Chloro-6,7-dimethylquinoline-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antifungal, anticancer, and antimalarial properties, along with its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular structure:

- Molecular Formula : CHClN\O

- Molecular Weight : 207.65 g/mol

- Chemical Structure :

- Contains a chloro group at position 2 and dimethyl groups at positions 6 and 7 of the quinoline ring.

- The presence of an aldehyde functional group at position 3 enhances its reactivity.

Antibacterial Activity

This compound exhibits notable antibacterial properties against various pathogens. Research indicates that it is effective against:

- Gram-positive bacteria : Staphylococcus aureus, Bacillus spizizenii

- Gram-negative bacteria : Escherichia coli

In vitro studies have shown that the compound can inhibit bacterial growth, making it a candidate for developing new antibacterial agents .

Antifungal Activity

The compound also demonstrates antifungal activity against several strains, including:

- Aspergillus niger

- Aspergillus brasiliensis

- Curvularia lunata

These activities suggest its potential use in treating fungal infections .

Anticancer Properties

Research has highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, showing significant cytotoxic effects. The mechanisms include:

- Inhibition of cell proliferation.

- Induction of apoptosis in cancer cells.

In particular, studies have indicated that the compound can effectively target cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Antimalarial Activity

The compound has also been investigated for its antimalarial properties. It acts on the malaria parasite by inhibiting critical enzymatic pathways necessary for its survival. In vitro studies show that it exhibits activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum with high selectivity indices .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites on enzymes, inhibiting their activity.

- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways involved in cell growth and apoptosis.

- Halogen Bonding : The chlorine atom may enhance binding affinity to biological targets through halogen bonding interactions .

Case Studies

- Antibacterial Study :

- Anticancer Evaluation :

- Antimalarial Research :

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Chloro-6,8-dimethylquinoline-3-carbaldehyde | Similar chlorine substitution but different methyl pattern | Moderate antibacterial activity |

| 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde | Contains methoxy groups | Reduced cytotoxicity compared to parent compound |

| 2-Chloro-6,8-dimethylquinoline-3-carboxylic acid | Carboxylic acid instead of aldehyde | Limited biological activity |

This comparative analysis illustrates how structural variations influence biological activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-6,7-dimethylquinoline-3-carbaldehyde, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via modified Vilsmeier-Haack reactions or Friedländer condensations. For example, phosphorus pentachloride (PCl₅) in dimethylformamide (DMF) facilitates the chlorination of the quinoline core at position 2, while regioselective dimethylation at positions 6 and 7 requires controlled alkylation under inert conditions (e.g., N₂ atmosphere) to avoid over-substitution . Yield optimization (typically 60–75%) depends on stoichiometric ratios of PCl₅ and reaction time (6–8 hours at 80–90°C) .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodology : Use a combination of analytical techniques:

- HPLC (C18 column, acetonitrile/water mobile phase) to confirm purity (>95%) .

- ¹H/¹³C NMR to identify characteristic peaks: aldehyde proton at δ 10.2–10.5 ppm, aromatic protons at δ 7.5–8.3 ppm, and methyl groups at δ 2.5–2.7 ppm .

- FTIR for aldehyde C=O stretching (~1700 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .

Q. What are the common intermediates in the synthesis of this compound?

- Key intermediates :

- 6,7-Dimethylquinolin-3-ol : Prepared via Skraup or Doebner-Miller cyclization of substituted anilines.

- 2-Chloroquinoline-3-carbaldehyde : Synthesized via chlorination of the quinoline core using PCl₅ or POCl₃ .

Q. How stable is this compound under ambient storage conditions?

- Stability profile : The compound is hygroscopic and prone to oxidation at the aldehyde group. Store under inert gas (argon) at –20°C in amber vials. Degradation is indicated by discoloration (yellow to brown) and loss of aldehyde functionality in NMR .

Advanced Research Questions

Q. What strategies resolve regioselectivity challenges during dimethylation of the quinoline scaffold?

- Approach : Use steric and electronic directing groups. For example, introducing a nitro group at position 8 temporarily directs methylation to positions 6 and 7, followed by reduction to remove the nitro group. Computational modeling (DFT) predicts electron density distribution to guide substitution patterns .

Q. How does this compound react with nucleophiles, and what derivatives are synthetically valuable?

- Reactivity : The aldehyde group undergoes condensation with hydrazines or amines to form hydrazones or Schiff bases, useful in coordination chemistry. For example, reaction with hydrazine hydrate yields 4-(2-hydrazinylidene)-7-chloroquinoline derivatives, which exhibit antimicrobial activity .

Q. What computational methods predict the spectroscopic properties of this compound?

- Tools : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis set simulates NMR chemical shifts and IR spectra. Compare computed results with experimental data (NIST Chemistry WebBook) to validate accuracy .

Q. How to address contradictions in reported melting points or spectral data for this compound?

- Resolution : Cross-reference datasets from multiple sources (e.g., NIST, peer-reviewed journals). For example, discrepancies in melting points (~96–99°C vs. 250°C dec.) may arise from polymorphic forms or decomposition during measurement. Use DSC (Differential Scanning Calorimetry) to confirm thermal behavior .

Q. What green chemistry approaches improve the sustainability of synthesizing this compound?

- Innovations : Replace PCl₅ with ionic liquid catalysts (e.g., [BMIM]Cl) to reduce hazardous waste. Microwave-assisted synthesis reduces reaction time (2–3 hours) and energy consumption by 40% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.